molecular formula C9H8F6N4O B11621746 1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-pyrimidin-2-ylurea

1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-pyrimidin-2-ylurea

Cat. No.: B11621746
M. Wt: 302.18 g/mol
InChI Key: QSEJOZAGULTILJ-UHFFFAOYSA-N
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Description

3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)-1-(PYRIMIDIN-2-YL)UREA is a synthetic organic compound that features a urea functional group attached to a pyrimidine ring and a hexafluoroisopropyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)-1-(PYRIMIDIN-2-YL)UREA typically involves the reaction of a pyrimidine derivative with a hexafluoroisopropyl isocyanate. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of isocyanate.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, high-pressure reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrimidine ring.

    Reduction: Reduction reactions could potentially reduce the urea group to an amine.

    Substitution: The hexafluoroisopropyl group may be substituted under certain conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyrimidine oxide, while reduction could yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

In biological research, derivatives of this compound might be investigated for their activity against various biological targets, such as enzymes or receptors.

Medicine

Medicinal applications could include the development of new drugs, particularly those targeting specific pathways in diseases such as cancer or infectious diseases.

Industry

In industry, the compound might be used in the development of new materials, such as polymers with unique properties due to the presence of the hexafluoroisopropyl group.

Mechanism of Action

The mechanism of action for compounds like 3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)-1-(PYRIMIDIN-2-YL)UREA would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The hexafluoroisopropyl group might enhance the compound’s binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)-1-(pyrimidin-2-yl)urea
  • 3-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-1-(pyridin-2-yl)urea

Uniqueness

The presence of the hexafluoroisopropyl group in 3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)-1-(PYRIMIDIN-2-YL)UREA makes it unique compared to similar compounds. This group can significantly alter the compound’s chemical properties, such as its lipophilicity, stability, and reactivity.

Properties

Molecular Formula

C9H8F6N4O

Molecular Weight

302.18 g/mol

IUPAC Name

1-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-3-pyrimidin-2-ylurea

InChI

InChI=1S/C9H8F6N4O/c1-7(8(10,11)12,9(13,14)15)19-6(20)18-5-16-3-2-4-17-5/h2-4H,1H3,(H2,16,17,18,19,20)

InChI Key

QSEJOZAGULTILJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=NC=CC=N1

Origin of Product

United States

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